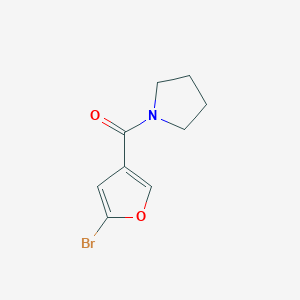
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone, also known as BFPM, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound belongs to the class of pyrrolidine derivatives and has a molecular formula of C11H12BrNO2.
Mécanisme D'action
The mechanism of action of (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone is not fully understood. However, studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can inhibit the activity of certain enzymes and proteins, which can lead to its anti-cancer and anti-inflammatory properties. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have antibacterial properties by inhibiting the growth of certain bacterial strains.
Biochemical and Physiological Effects:
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been shown to have various biochemical and physiological effects. In vitro studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can inhibit the growth of cancer cells and reduce inflammation. In vivo studies have shown that (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can reduce the size of tumors and improve survival rates in animal models. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have antibacterial effects against certain bacterial strains.
Avantages Et Limitations Des Expériences En Laboratoire
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has several advantages for lab experiments. It is relatively easy to synthesize, and its purity can be increased through recrystallization. (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has also been shown to have potent anti-cancer, anti-inflammatory, and antibacterial properties, making it a promising compound for further research. However, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has some limitations for lab experiments. Its mechanism of action is not fully understood, and its potential side effects and toxicity need to be further studied.
Orientations Futures
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has several potential future directions for research. In medicinal chemistry, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be further studied for its anti-cancer, anti-inflammatory, and antibacterial properties. In material science, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be used as a precursor for the synthesis of conducting polymers. Further studies are also needed to understand the mechanism of action of (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone and its potential side effects and toxicity.
Méthodes De Synthèse
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone can be synthesized through a multi-step process involving the reaction of furan-3-carboxylic acid with thionyl chloride, followed by the reaction with pyrrolidine and finally the reaction with bromine. The purity of the synthesized compound can be increased through recrystallization using a suitable solvent.
Applications De Recherche Scientifique
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been extensively studied for its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. In medicinal chemistry, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been shown to have anti-cancer, anti-inflammatory, and anti-bacterial properties. In organic synthesis, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been used as a building block for the synthesis of various other compounds. In material science, (5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone has been used as a precursor for the synthesis of conducting polymers.
Propriétés
IUPAC Name |
(5-bromofuran-3-yl)-pyrrolidin-1-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BrNO2/c10-8-5-7(6-13-8)9(12)11-3-1-2-4-11/h5-6H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLZMEBSTEBVYQL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=COC(=C2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Bromofuran-3-yl)-pyrrolidin-1-ylmethanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.








![Azetidin-1-yl-[5-(2-fluorophenyl)furan-2-yl]methanone](/img/structure/B7475159.png)



![N-[1-(cyclopropanecarbonyl)piperidin-4-yl]cyclopentanecarboxamide](/img/structure/B7475180.png)

